molecular formula C26H22N2O4S B332968 methyl 2-[2-(3-methoxyphenyl)quinoline-4-amido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[2-(3-methoxyphenyl)quinoline-4-amido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B332968
M. Wt: 458.5 g/mol
InChI Key: MKQHPHBLESKRMY-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(3-methoxyphenyl)quinoline-4-amido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactionsThe cyclopenta[b]thiophene moiety is then synthesized and coupled with the quinoline derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[2-(3-methoxyphenyl)quinoline-4-amido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combined quinoline and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses .

Properties

Molecular Formula

C26H22N2O4S

Molecular Weight

458.5 g/mol

IUPAC Name

methyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C26H22N2O4S/c1-31-16-8-5-7-15(13-16)21-14-19(17-9-3-4-11-20(17)27-21)24(29)28-25-23(26(30)32-2)18-10-6-12-22(18)33-25/h3-5,7-9,11,13-14H,6,10,12H2,1-2H3,(H,28,29)

InChI Key

MKQHPHBLESKRMY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC

Origin of Product

United States

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